molecular formula C20H15NO6 B3469217 2-(4-nitrophenyl)-2-oxoethyl (2-naphthyloxy)acetate

2-(4-nitrophenyl)-2-oxoethyl (2-naphthyloxy)acetate

Cat. No. B3469217
M. Wt: 365.3 g/mol
InChI Key: DMZKJUWZHWJDBO-UHFFFAOYSA-N
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Description

2-(4-nitrophenyl)-2-oxoethyl (2-naphthyloxy)acetate, also known as NPEA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and material science. NPEA is a derivative of 2-naphthoxyacetic acid and is synthesized through a multi-step process.

Mechanism of Action

The mechanism of action of 2-(4-nitrophenyl)-2-oxoethyl (2-naphthyloxy)acetate is not fully understood, but it is believed to act through the inhibition of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. 2-(4-nitrophenyl)-2-oxoethyl (2-naphthyloxy)acetate has also been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that plays a key role in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects:
Studies have shown that 2-(4-nitrophenyl)-2-oxoethyl (2-naphthyloxy)acetate exhibits anti-inflammatory and analgesic effects in animal models of inflammation and pain. 2-(4-nitrophenyl)-2-oxoethyl (2-naphthyloxy)acetate has also been shown to improve glucose and lipid metabolism in animal models of diabetes and obesity. In addition, 2-(4-nitrophenyl)-2-oxoethyl (2-naphthyloxy)acetate has been shown to enhance plant growth and improve crop yield in various plant species.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(4-nitrophenyl)-2-oxoethyl (2-naphthyloxy)acetate in lab experiments is its relatively simple synthesis method, which allows for the production of large quantities of the compound. However, one limitation is that the mechanism of action of 2-(4-nitrophenyl)-2-oxoethyl (2-naphthyloxy)acetate is not fully understood, which makes it difficult to design experiments to study its effects.

Future Directions

There are several future directions for the study of 2-(4-nitrophenyl)-2-oxoethyl (2-naphthyloxy)acetate. One direction is to further investigate its mechanism of action, which could lead to the development of new drugs for the treatment of pain and inflammation-related disorders. Another direction is to explore its potential applications in agriculture, particularly as a plant growth regulator. Additionally, the synthesis of new materials using 2-(4-nitrophenyl)-2-oxoethyl (2-naphthyloxy)acetate as a precursor could lead to the development of new materials with desirable properties.

Scientific Research Applications

2-(4-nitrophenyl)-2-oxoethyl (2-naphthyloxy)acetate has been extensively studied for its potential applications in various fields. In medicine, 2-(4-nitrophenyl)-2-oxoethyl (2-naphthyloxy)acetate has been found to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of pain and inflammation-related disorders. In agriculture, 2-(4-nitrophenyl)-2-oxoethyl (2-naphthyloxy)acetate has been shown to enhance plant growth and improve crop yield, making it a potential candidate for the development of new plant growth regulators. In material science, 2-(4-nitrophenyl)-2-oxoethyl (2-naphthyloxy)acetate has been used as a precursor for the synthesis of new materials with desirable properties.

properties

IUPAC Name

[2-(4-nitrophenyl)-2-oxoethyl] 2-naphthalen-2-yloxyacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15NO6/c22-19(15-5-8-17(9-6-15)21(24)25)12-27-20(23)13-26-18-10-7-14-3-1-2-4-16(14)11-18/h1-11H,12-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMZKJUWZHWJDBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)OCC(=O)OCC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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